

# Application Notes and Protocols for Sonogashira Coupling with Tetrabutylammonium Acetate

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Traditionally, this reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] However, the use of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), and the amine base can complicate product purification.[4]

Recent advancements have led to the development of copper-free and amine-free Sonogashira coupling protocols. This application note details a robust and simplified protocol utilizing **tetrabutylammonium acetate** (TBAA) as a mild base, eliminating the need for both a copper co-catalyst and an amine base.[5] This method offers several advantages, including milder reaction conditions, often at room temperature, simplified purification, and the avoidance of toxic and expensive ligands.[4][5] The use of tetrabutylammonium salts can also be beneficial as they can act as phase-transfer catalysts.

### **Core Principle**



This protocol describes a palladium-catalyzed, copper- and amine-free Sonogashira coupling reaction. **Tetrabutylammonium acetate** serves as the base, facilitating the deprotonation of the terminal alkyne, a crucial step in the catalytic cycle. The reaction proceeds efficiently at room temperature for a variety of aryl iodides and bromides with terminal alkynes, catalyzed by palladium sources such as palladium(II) acetate (Pd(OAc)<sub>2</sub>) or tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>).[5]

# **Experimental Protocols**

# General Procedure for Ligand-, Copper-, and Amine-Free Sonogashira Coupling

This protocol is adapted from a procedure developed for the coupling of aryl iodides and bromides with terminal alkynes.[5]

#### Materials:

- Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>)
- Tetrabutylammonium acetate (TBAA)
- Aryl halide (iodide or bromide)
- Terminal alkyne
- Anhydrous solvent (e.g., DMF or NMP have been used in similar protocols[1])
- Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
- Magnetic stirrer and heating plate (if necessary)

#### Reaction Setup:

- To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst (e.g., 3 mol % Pd(OAc)<sub>2</sub>).[5]
- Add tetrabutylammonium acetate (TBAA) (typically 1.0 to 1.5 equivalents).



- Add the aryl halide (1.0 equivalent).
- Add the anhydrous solvent.
- Finally, add the terminal alkyne (typically 1.1 to 1.5 equivalents) via syringe.
- Stir the reaction mixture at room temperature. Reaction progress can be monitored by thinlayer chromatography (TLC).[6] For less reactive substrates, gentle heating may be required.
  [4]

#### Work-up Procedure:

- Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine to remove TBAA and other water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).[6][7]

#### **Data Presentation**

The following tables summarize the scope of the copper- and amine-free Sonogashira coupling using TBAA with various aryl iodides and terminal alkynes. All yields are isolated yields and represent the average of two runs.[5]

Table 1: Sonogashira Coupling of Aryl Iodides with Phenylacetylene[5]



Entry	Aryl lodide	Catalyst (mol %)	Time (h)	Yield (%)
1	Iodobenzene	Pd(OAc) <sub>2</sub> (3)	1.5	98
2	4-lodotoluene	Pd(OAc) <sub>2</sub> (3)	1.5	97
3	4-lodoanisole	Pd(OAc) <sub>2</sub> (3)	1.5	96
4	4-Iodoaniline	Pd(OAc) <sub>2</sub> (3)	2	94
5	4- lodonitrobenzene	Pd(OAc) <sub>2</sub> (3)	1	99
6	1-lodo-4- (trifluoromethyl)b enzene	Pd(OAc) <sub>2</sub> (3)	1	98
7	4- lodobenzaldehyd e	Pd(OAc) <sub>2</sub> (3)	1.5	95
8	4- lodobenzonitrile	Pd(OAc) <sub>2</sub> (3)	1	99
9	2-lodotoluene	Pd(OAc) <sub>2</sub> (3)	3	95
10	1- Iodonaphthalene	Pd(OAc) <sub>2</sub> (3)	2	97

Table 2: Sonogashira Coupling of Iodobenzene with Various Terminal Alkynes[5]



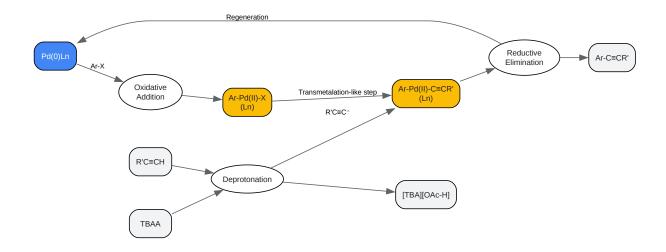
Entry	Alkyne	Catalyst (mol %)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(OAc) <sub>2</sub> (3)	1.5	98
2	4- Methoxyphenyla cetylene	Pd(OAc) <sub>2</sub> (3)	1.5	97
3	4-Tolylacetylene	Pd(OAc) <sub>2</sub> (3)	1.5	96
4	1-Hexyne	Pd(OAc) <sub>2</sub> (3)	2	92
5	3,3-Dimethyl-1- butyne	Pd(OAc) <sub>2</sub> (3)	3	89
6	Cyclohexylacetyl ene	Pd(OAc) <sub>2</sub> (3)	3	90
7	Trimethylsilylacet ylene	Pd(OAc) <sub>2</sub> (3)	2	95

#### **Visualizations**

# **Catalytic Cycle of Copper-Free Sonogashira Coupling**

The following diagram illustrates the generally accepted catalytic cycle for a copper-free Sonogashira reaction.





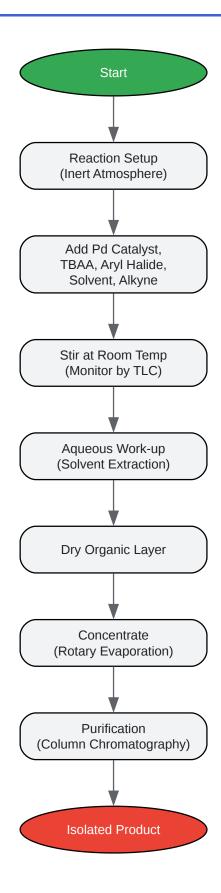
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Caption: Catalytic cycle for the copper-free Sonogashira coupling.

# **Experimental Workflow**

This diagram outlines the general laboratory workflow for the Sonogashira coupling reaction using **tetrabutylammonium acetate**.





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Caption: General experimental workflow for the TBAA-mediated Sonogashira coupling.



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